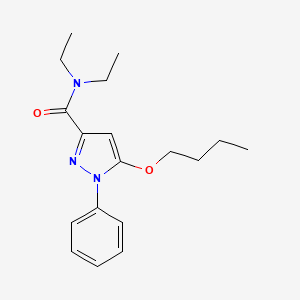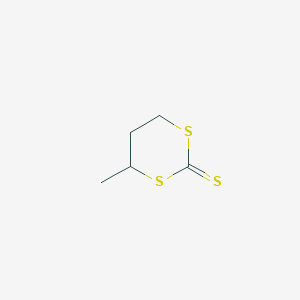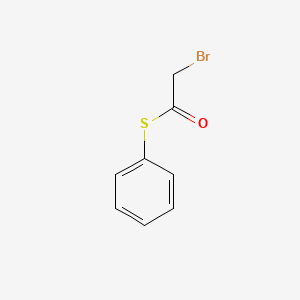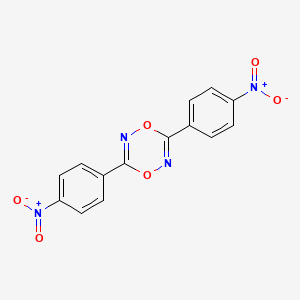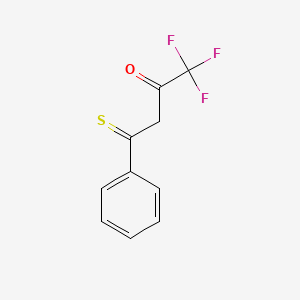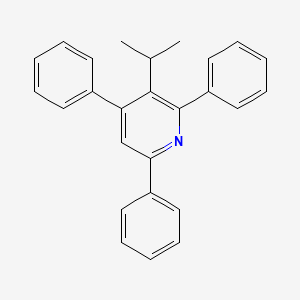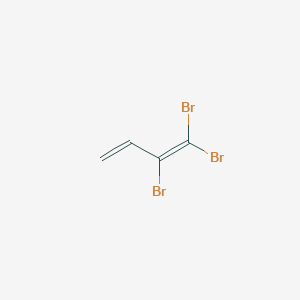
1,1,2-Tribromobuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Tribromobuta-1,3-diene is a halogenated diene compound characterized by the presence of three bromine atoms attached to a butadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Tribromobuta-1,3-diene typically involves the bromination of butadiene. One common method is the addition of bromine (Br₂) to butadiene under controlled conditions to achieve selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to control the regioselectivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1,2-Tribromobuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions with halogens and hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), under appropriate conditions.
Common Reagents and Conditions
Bromine (Br₂): Used for the initial bromination of butadiene.
Hydrogen Halides (HX): For electrophilic addition reactions.
Nucleophiles (OH⁻, NH₂): For substitution reactions.
Major Products Formed
1,2-Addition Products: Formed when the addition occurs at adjacent carbon atoms.
1,4-Addition Products: Formed when the addition occurs at carbon atoms separated by a double bond.
科学的研究の応用
1,1,2-Tribromobuta-1,3-diene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
作用機序
The mechanism of action of 1,1,2-Tribromobuta-1,3-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition reactions. The stability of these carbocations influences the regioselectivity and product distribution of the reactions . The compound’s reactivity is also affected by the presence of bromine atoms, which can stabilize or destabilize intermediates through inductive and resonance effects.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A non-halogenated diene with similar structural features but different reactivity.
1,2-Dibromobuta-1,3-diene: A related compound with two bromine atoms instead of three.
1,1,4-Tribromobuta-1,3-diene: Another tribrominated diene with a different bromine substitution pattern.
Uniqueness
1,1,2-Tribromobuta-1,3-diene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other halogenated dienes. The presence of three bromine atoms in specific positions allows for selective reactions and the formation of unique products that are not easily accessible with other compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties, diverse reactivity, and applications make it an important subject of study for chemists and researchers.
特性
CAS番号 |
53978-01-1 |
|---|---|
分子式 |
C4H3Br3 |
分子量 |
290.78 g/mol |
IUPAC名 |
1,1,2-tribromobuta-1,3-diene |
InChI |
InChI=1S/C4H3Br3/c1-2-3(5)4(6)7/h2H,1H2 |
InChIキー |
GXEMLBCHNNMOGV-UHFFFAOYSA-N |
正規SMILES |
C=CC(=C(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


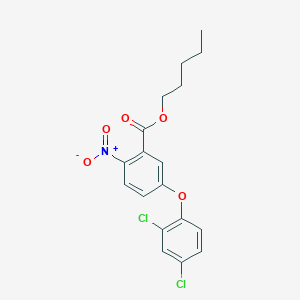
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
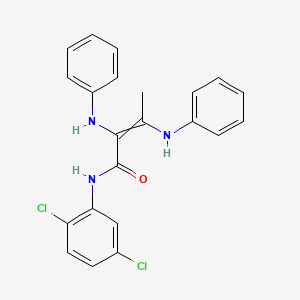
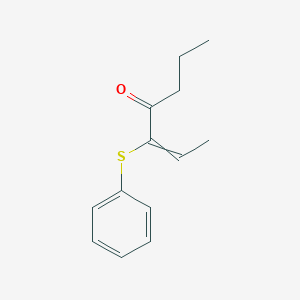
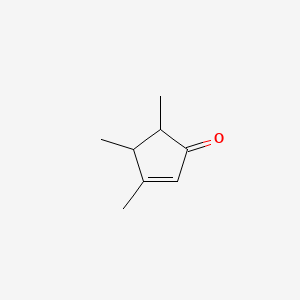
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
